N-(3-bromo-2-fluorophenyl)cyclopropanecarboxamide
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Overview
Description
N-(3-bromo-2-fluorophenyl)cyclopropanecarboxamide is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 3-bromo-2-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-fluorophenyl)cyclopropanecarboxamide typically involves the reaction of 3-bromo-2-fluoroaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-bromo-2-fluorophenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-2-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
- N-(3-fluorophenyl)cyclopropanecarboxamide
- N-(3-bromo-2-methylphenyl)cyclopropanecarboxamide
Uniqueness
N-(3-bromo-2-fluorophenyl)cyclopropanecarboxamide is unique due to the combination of the cyclopropane ring and the 3-bromo-2-fluorophenyl substituent. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of both bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C10H9BrFNO |
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Molecular Weight |
258.09 g/mol |
IUPAC Name |
N-(3-bromo-2-fluorophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H9BrFNO/c11-7-2-1-3-8(9(7)12)13-10(14)6-4-5-6/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
ZUTCRPSBWASAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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